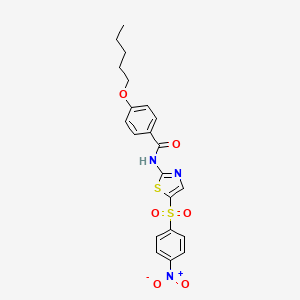

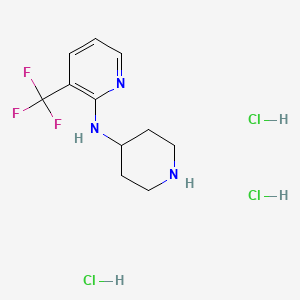

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(pentyloxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(pentyloxy)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of thiazole-based sulfonamides and has been synthesized using various methods.

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated that thiazole derivatives, including those with nitro substituted compounds, exhibit significant antimicrobial activities. These activities span both antibacterial and antifungal properties. For instance, studies on synthesized thiazole derivatives have shown good antimicrobial activity, especially when phenyl rings are substituted with electron-donating groups such as hydroxyl, amino, and methoxy groups. However, electron-withdrawing moieties, including nitro substituted compounds, tend to exhibit lower activity in this regard (Chawla, 2016).

Carbonic Anhydrase Inhibition

Compounds related to N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(pentyloxy)benzamide have been investigated for their inhibitory effects on carbonic anhydrase (CA) enzymes. For example, metal complexes of heterocyclic sulfonamide exhibited strong inhibitory properties against human carbonic anhydrase isoenzymes, suggesting potential for therapeutic applications in conditions where CA activity is implicated (Büyükkıdan et al., 2013).

Material Synthesis and Properties

The synthesis of novel compounds with specific structural features, such as sulfone, ether, and amide groups, has led to the development of materials with unique properties. For instance, polyimides based on flexible diamine incorporating these structures have been characterized, showing significant thermal stability and potential for use in advanced material applications (Mehdipour‐Ataei et al., 2004). Another study focused on aromatic poly(sulfone sulfide amide imide)s, highlighting their solubility and thermal stability as new types of soluble, thermally stable polymers (Mehdipour‐Ataei & Hatami, 2007).

Antiproliferative Activity

Compounds structurally related to N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(pentyloxy)benzamide have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. Some derivatives have shown potential as antiproliferative agents, indicating the relevance of the nitro group on the thiazolidinone moiety for this activity. This suggests a promising avenue for the development of new anticancer agents (Chandrappa et al., 2008).

properties

IUPAC Name |

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-pentoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O6S2/c1-2-3-4-13-30-17-9-5-15(6-10-17)20(25)23-21-22-14-19(31-21)32(28,29)18-11-7-16(8-12-18)24(26)27/h5-12,14H,2-4,13H2,1H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVRJVDUUMBTBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(pentyloxy)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,7-trimethyl-8-octyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2720474.png)

![3-[2-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one](/img/structure/B2720475.png)

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2720478.png)

![N-benzyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2720480.png)

![2-bromo-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2720481.png)

![2-[4-(1H-imidazol-1-yl)phenyl]quinoline](/img/structure/B2720485.png)

![3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)